BenchChemオンラインストアへようこそ!

(2S)-2-Methyl-3-quinolin-7-ylpropan-1-amine

Chiral Resolution Asymmetric Synthesis Enantiomeric Purity

Procure (2S)-2-Methyl-3-quinolin-7-ylpropan-1-amine (CAS 2248175-81-5) to secure a defined (S)-configuration at the 2-methyl position, ensuring controlled stereochemistry in your chiral ligand design, MCHR1 SAR exploration, or antileishmanial candidate synthesis. This enantiopure 7-substituted quinoline primary amine eliminates the variability of racemic or regioisomeric analogs, providing a direct entry point for late-stage diversification. Verify stock and request current pricing from the primary commercial source.

Molecular Formula C13H16N2
Molecular Weight 200.285
CAS No. 2248175-81-5
Cat. No. B2369612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-Methyl-3-quinolin-7-ylpropan-1-amine
CAS2248175-81-5
Molecular FormulaC13H16N2
Molecular Weight200.285
Structural Identifiers
SMILESCC(CC1=CC2=C(C=CC=N2)C=C1)CN
InChIInChI=1S/C13H16N2/c1-10(9-14)7-11-4-5-12-3-2-6-15-13(12)8-11/h2-6,8,10H,7,9,14H2,1H3/t10-/m0/s1
InChIKeyGHKLKMQYFVQRJF-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2S)-2-Methyl-3-quinolin-7-ylpropan-1-amine (CAS 2248175-81-5) Procurement Baseline: Chiral Quinoline Building Block for Stereochemically Demanding Syntheses


(2S)-2-Methyl-3-quinolin-7-ylpropan-1-amine (CAS 2248175-81-5) is a synthetic, chiral primary amine with a molecular formula of C13H16N2 and a molecular weight of 200.28 g/mol . It features a quinoline heterocycle substituted at the 7-position with a 2-methylpropan-1-amine chain bearing a defined (S)-stereocenter. The compound is supplied as a research intermediate by Enamine (catalog EN300-6507318) [1], placing it within the class of enantiomerically pure quinoline-containing building blocks used in medicinal chemistry and asymmetric synthesis. Its closest commercial analog is the (2R)-enantiomer (CAS 2248172-71-4), which shares identical molecular weight and formula but differs in absolute configuration at the 2-methyl position [2].

Why (2S)-2-Methyl-3-quinolin-7-ylpropan-1-amine Cannot Be Replaced by Generic Quinoline Analogs in Stereochemically Sensitive Applications


Substitution of (2S)-2-Methyl-3-quinolin-7-ylpropan-1-amine with racemic, regioisomeric, or achiral quinoline analogs introduces uncontrolled variables in any stereochemically dependent application. The (S)-configuration at the 2-methyl position distinguishes this compound from its (2R)-enantiomer (CAS 2248172-71-4) [1], which can exhibit divergent biological activity, target binding, or chiral induction in asymmetric catalysis. Furthermore, regioisomeric variants such as 3-(Quinolin-7-yl)propan-1-amine (CAS 892860-28-5) [2] lack the 2-methyl substituent entirely, altering both steric bulk and conformational preferences. In the context of the 3-aminomethylquinoline pharmacophore class, substituent position and stereochemistry at the benzylic carbon have been demonstrated to critically modulate hERG liability and MCHR1 binding potency [3]. Without direct comparative data for the 7-quinolinyl substitution pattern, procurement decisions must rely on the general principle that stereochemical and regioisomeric identity are non-interchangeable parameters.

Quantitative Differentiation Evidence for (2S)-2-Methyl-3-quinolin-7-ylpropan-1-amine Against Closest Analogs


Stereochemical Identity: Defined (S)-Configuration Enabling Enantioselective versus Racemic or (R)-Configured Quinoline Building Blocks

The compound is defined as a single (S)-enantiomer with a specific optical rotation established by the defined stereocenter at the 2-methyl position [1]. The (2R)-enantiomer (CAS 2248172-71-4) is cataloged separately, confirming resolvability of the racemate and the commercial availability of both enantiomers as discrete entities [2]. This stereochemical control is critical in any application where the biological target, catalytic pocket, or downstream chiral auxiliary discriminates between enantiomers. In 3-aminomethylquinoline-based MCHR1 antagonists, the (R)-configuration at the analogous benzylic position yielded the active eutomer (R)-10h, while the opposite enantiomer showed reduced activity [3].

Chiral Resolution Asymmetric Synthesis Enantiomeric Purity

Regioisomeric Specificity: 7-Substituted Quinoline versus 2-, 3-, 4-, 5-, 6-, or 8-Substituted Analogs

The 7-position attachment of the 2-methylpropan-1-amine chain defines a specific vector projecting from the quinoline core. In the related 3-aminomethylquinoline MCHR1 antagonist series, substitution at the 7-position of the quinoline ring (specifically with a benzamide moiety in compound (R)-10h) was a key structural feature that, combined with 8-methyl substitution and benzylic methyl introduction, enabled elimination of hERG K+ channel inhibitory activity [1]. Regioisomeric analogs with substitution at alternative positions would be expected to exhibit different target engagement and off-target profiles. 3-(Quinolin-7-yl)propan-1-amine (CAS 892860-28-5) [2] represents a des-methyl analog that lacks the chiral center and the additional methyl group, fundamentally altering both steric properties and the potential for hydrogen bonding at the amine terminus.

Regioselectivity Quinoline SAR Substitution Pattern

Primary Amine versus Carboxylic Acid or Alcohol Quinoline Building Blocks: Synthetic Versatility for Downstream Derivatization

The compound bears a primary amine functional group, enabling a wide range of downstream transformations including amide coupling, reductive amination, sulfonamide formation, and urea synthesis. The corresponding alcohol analog, (2S)-2-Methyl-3-quinolin-7-ylpropan-1-ol (CAS 2248185-64-8), and the carboxylic acid analog, (2S)-2-Methyl-3-quinolin-7-ylpropanoic acid (CAS 2248173-81-9), are sold as separate products [1], indicating that the amine form is not a default intermediate but a selectable functional group for specific synthetic routes. In the 3-aminomethylquinoline MCHR1 antagonist series, the amine portion was directly involved in target engagement, with modification from a dimethylamino to a [2-(acetylamino)ethyl]amino group contributing to hERG liability elimination [2].

Building Block Utility Functional Group Interconversion Amine Chemistry

High-Value Application Scenarios for (2S)-2-Methyl-3-quinolin-7-ylpropan-1-amine Based on Available Evidence


Enantioselective Synthesis of Quinoline-7-yl-Containing Chiral Ligands for Asymmetric Catalysis

The defined (S)-configuration at the 2-methyl position, combined with the primary amine handle, enables covalent attachment of the quinoline scaffold to chiral ligand frameworks (e.g., salen, BINOL, or phosphine backbones). In contrast to racemic or (R)-configured variants, the (S)-enantiomer provides a single, defined spatial orientation of the quinoline ring relative to the catalytic metal center, potentially enabling differential enantioselectivity in asymmetric transformations [1]. The 7-substitution pattern provides a distinct steric and electronic environment compared to the more common 2- or 4-quinolinyl substitution patterns often employed in ligand design [2].

Synthesis of 3-Aminomethylquinoline-Based Bioactive Compounds Requiring (S)-Stereochemistry

In the MCHR1 antagonist program, the analogous benzylic stereocenter was critical for potency, with the (R)-configuration being essential for the active lead (R)-10h [1]. For programs exploring the (S)-enantiomer of 3-aminomethylquinolines, or for SAR studies where both enantiomers must be evaluated, (2S)-2-Methyl-3-quinolin-7-ylpropan-1-amine provides a direct synthetic entry point. The primary amine allows for late-stage diversification at the amine position, a strategy shown to be critical for modulating hERG activity in this chemotype [1].

Synthesis of 7-Substituted Quinoline Antileishmanial Intermediates

Quinoline derivatives are established intermediates for antileishmanial agents, with the 7-position being a common site for functionalization . (2S)-2-Methyl-3-quinolin-7-ylpropan-1-amine provides the quinoline core pre-functionalized at the 7-position with a chiral amine-bearing side chain, potentially enabling the synthesis of chiral antileishmanial candidates that are not accessible from achiral or differently substituted quinoline starting materials.

Procurement of a Well-Defined Single Enantiomer of a 7-Substituted Quinoline Building Block from a Major Commercial Supplier

For laboratories requiring a single, well-defined enantiomer of a 7-substituted quinoline with a primary amine handle, this compound offers a cataloged, commercially available option from Enamine (EN300-6507318) [3]. The availability of the separate (2R)-enantiomer [2] provides confidence that stereochemical identity is maintained, and enables controlled comparative studies where both enantiomers must be evaluated independently.

Quote Request

Request a Quote for (2S)-2-Methyl-3-quinolin-7-ylpropan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.